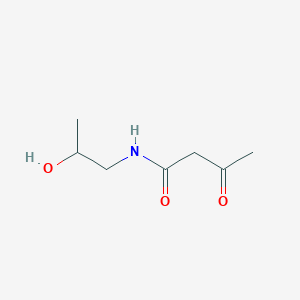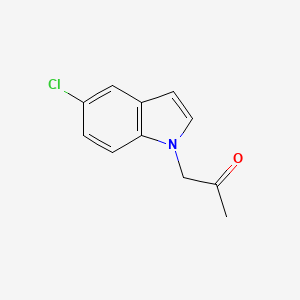
Methyl 2-(chlorocarbonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorocarbonyl)butanoate, also known as methyl 4-(chloroformyl)butyrate, is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is a colorless liquid that is used in various research applications due to its reactivity and versatility.
Preparation Methods
Methyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with sodium chloride under the catalysis of a Lewis acid and the protection of nitrogen or inert gas at high temperatures and pressures. The resulting 4-chlorobutyric acid is then esterified with methanol in the presence of an acid catalyst to produce methyl chloroformylbutyrate .
Chemical Reactions Analysis
Methyl 2-(chlorocarbonyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobutyric acid and methanol.
Reduction: It can be reduced to form the corresponding alcohol. Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 2-(chlorocarbonyl)butanoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the derivatization of amino and organic acids for gas chromatographic analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl chloroformylbutyrate involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Methyl 2-(chlorocarbonyl)butanoate is similar to other acid chlorides and esters, such as:
- Methyl glutaryl chloride
- Methyl 5-chloro-5-oxovalerate
- Methyl 5-chloro-5-oxopentanoate These compounds share similar reactivity and applications but differ in their specific structures and properties .
Properties
Molecular Formula |
C6H9ClO3 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
methyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
BZHINKIFBHBISO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride](/img/structure/B8504287.png)
![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)
![4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)






![3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline](/img/structure/B8504361.png)

